![molecular formula C15H11F3N4OS3 B2652677 N-methyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide CAS No. 477854-05-0](/img/structure/B2652677.png)
N-methyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide
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Description
N-methyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C15H11F3N4OS3 and its molecular weight is 416.46. The purity is usually 95%.
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Scientific Research Applications
Coordination Compounds Synthesis
Hydrazinecarbothioamide derivatives, similar in structure to the compound , have been utilized to react with copper and nickel chlorides, resulting in coordination compounds. These compounds serve as bridging ligands and have been studied for their ability to inhibit the growth and propagation of myeloid human leukemia HL-60 cancer cells at specific concentrations (Pakhontsu, Tsapkov, Poirier, & Gulya, 2014).
Antimicrobial and Antiviral Activities
Derivatives of hydrazinecarbothioamide have been explored for their antimicrobial and antiviral potentials. Compounds synthesized from reactions involving hydrazinecarbothioamide and various nucleophiles were evaluated for antiviral activities, highlighting the potential of these derivatives in developing new therapeutic agents (Sayed & Ali, 2007).
Synthesis of Heterocyclic Compounds
The reactivity of N-substituted hydrazinecarbothioamides with different chemical entities has been a subject of interest for synthesizing various heterocyclic rings. These reactions have led to the production of compounds with potential applications in medicinal chemistry, showcasing the versatility of hydrazinecarbothioamide derivatives in synthesizing bioactive molecules (Aly, Hassan, Mohamed, El-Shaieb, Makhlouf, Bräse, & Nieger, 2018).
DNA/Protein Binding and Cytotoxicity Studies
Hydrazinecarbothioamide derivatives have also been studied for their interactions with calf thymus DNA (CT DNA) and bovine serum albumin (BSA), indicating their potential use in understanding DNA/protein interactions and their implications in biological systems. Additionally, these compounds have shown significant cytotoxicity against certain cancer cell lines, suggesting their potential use in cancer research (Muralisankar, Haribabu, Bhuvanesh, Karvembu, & Sreekanth, 2016).
properties
IUPAC Name |
1-methyl-3-[[3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl]amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4OS3/c1-19-14(24)22-21-13(23)12-10(8-3-2-4-25-8)11-9(26-12)5-7(6-20-11)15(16,17)18/h2-6H,1H3,(H,21,23)(H2,19,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCHHBPQWGONMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide |
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